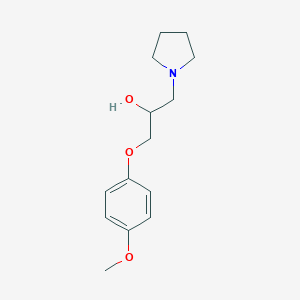
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol, also known as MPPL, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPPL is a beta-adrenergic receptor antagonist, which means it has the ability to block the effects of adrenaline and other stress hormones on the body.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential applications in various fields such as neuroscience, cardiology, and cancer research. In neuroscience, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiology, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential to treat heart failure by blocking the effects of stress hormones on the heart. In cancer research, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Wirkmechanismus
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for the effects of stress hormones such as adrenaline and noradrenaline. By blocking these receptors, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol reduces the effects of stress hormones on the body, which can lead to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body. In animal studies, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to reduce oxidative stress and inflammation in the brain, heart, and liver. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has also been shown to improve cardiac function in animal models of heart failure. In addition, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol in lab experiments is its ability to block the effects of stress hormones on the body. This can be useful in studying the effects of stress on various physiological processes. However, one of the limitations of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is its potential to interact with other receptors in the body, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research. One potential direction is to study the effects of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol on other physiological processes such as metabolism and immune function. Another potential direction is to develop more selective beta-adrenergic receptor antagonists that can target specific subtypes of beta-adrenergic receptors. Finally, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol could be studied for its potential to treat other diseases such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is a synthetic compound that has potential applications in various fields such as neuroscience, cardiology, and cancer research. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body, and there are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research.
Synthesemethoden
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. The resulting compound is then reacted with pyrrolidine and 2-propanol to form 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol. This synthesis method has been optimized to yield high purity and high yield of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol.
Eigenschaften
Produktname |
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15/h4-7,12,16H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
KSIRTXNTGFVNAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
Löslichkeit |
30.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Furoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B256727.png)
![N'-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B256730.png)


![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)

![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)

![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)

![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)